Humulen-(v1)

Description

Historical Context of Humulen-(v1) Discovery and Early Investigations

Humulen-(v1) was first identified in the essential oils of hops, Humulus lupulus, from which its name is derived. wikipedia.orgacslab.com For centuries, it has been recognized as a key component contributing to the characteristic aroma of hops and certain beers. acslab.comnmppdb.com.ng The initial isolation of Humulen-(v1) marked an important step in the study of terpenes, a large and diverse class of organic compounds produced by a variety of plants. nih.gov

Early investigations focused on its extraction from botanical sources and the elucidation of its chemical structure. nih.gov The complex, 11-membered ring structure of Humulen-(v1) posed a significant challenge to chemists. wikipedia.org It was only with the advent of modern spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, that its precise structure was definitively confirmed. nih.govthieme-connect.com These foundational studies paved the way for a deeper understanding of its chemical properties and biosynthetic origins.

Academic Significance of Humulen-(v1) within Sesquiterpene Chemistry

Humulen-(v1) holds considerable academic significance as a monocyclic sesquiterpene. wikipedia.org Its structure, featuring an 11-membered ring, is a notable feature in natural product chemistry. wikipedia.orgnmppdb.com.ng Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. researchgate.net

The compound is a key intermediate in the biosynthesis of a wide array of more complex, polycyclic sesquiterpenoids. stir.ac.uk The study of its chemical transformations and rearrangements has provided critical insights into the biosynthetic pathways of other naturally occurring compounds. stir.ac.uk Formally, the carbon skeletons of many other sesquiterpenoids, particularly those of fungal origin, can be derived from the intramolecular cyclization and rearrangement of the Humulen-(v1) framework. stir.ac.uk Its reactivity and propensity to undergo transannular cyclizations (ring-closing reactions across the large ring) make it a valuable model for studying complex reaction mechanisms in organic synthesis.

Nomenclature and Isomeric Relationships of Humulen-(v1)

The nomenclature of Humulen-(v1) has evolved over time. The compound is scientifically recognized as α-humulene . wikipedia.org Historically, it was also known as α-caryophyllene . wikipedia.orgrisecannabis.com This older name highlights its close relationship with its well-known isomer, β-caryophyllene. risecannabis.com The name was later changed to α-humulene to reflect its initial discovery in hops (Humulus lupulus). risecannabis.com

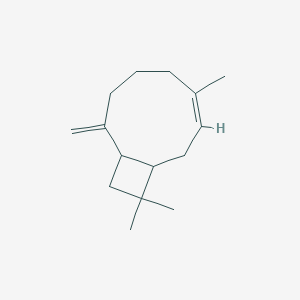

Humulen-(v1) (α-humulene) and β-caryophyllene are structural isomers, meaning they share the same molecular formula, C15H24, but differ in the arrangement of their atoms. risecannabis.comgreenhealthdocs.com The primary structural difference is that α-humulene possesses a monocyclic 11-membered ring, whereas β-caryophyllene is a bicyclic molecule containing a 9-membered ring fused to a cyclobutane (B1203170) ring. nih.govwikipedia.org These two compounds are frequently found together in the essential oils of many aromatic plants. wikipedia.orgnmppdb.com.ng

| Property | α-Humulene | β-Caryophyllene |

|---|---|---|

| Systematic Name | (1E,4E,8E)-2,6,6,9-Tetramethylcycloundeca-1,4,8-triene | (1R,4E,9S)-4,11,11-Trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

| Molecular Formula | C15H24 | C15H24 |

| Molar Mass | 204.357 g·mol−1 | 204.357 g·mol−1 |

| Core Structure | Monocyclic (11-membered ring) | Bicyclic (9-membered ring with a cyclobutane ring) |

| Synonym | α-Caryophyllene | (-)-β-Caryophyllene |

Overview of Major Research Trajectories for Humulen-(v1)

Research into Humulen-(v1) has followed several major trajectories, reflecting its importance in both basic and applied chemistry.

Biosynthesis and Enzymology : A significant area of research focuses on understanding how plants and microorganisms synthesize Humulen-(v1). wikipedia.org Scientists have identified and characterized the enzymes responsible, known as α-humulene synthases, which catalyze the cyclization of the linear precursor farnesyl diphosphate (B83284) (FPP) into the 11-membered ring of α-humulene. wikipedia.orgresearchgate.net This research provides insight into the evolution of terpene synthases and the diversity of natural products. acs.org

Chemical Synthesis : The total synthesis of Humulen-(v1) has been a target for organic chemists. Various synthetic strategies have been developed to construct its unique macrocyclic structure. wikipedia.org These syntheses are academically important as they showcase novel methodologies for forming large rings and controlling stereochemistry, which can be applied to the synthesis of other complex molecules. wikipedia.org

Biotechnological Production : Leveraging the understanding of its biosynthetic pathway, researchers are exploring the production of Humulen-(v1) using metabolically engineered microorganisms. nih.govmdpi.com By introducing the α-humulene synthase gene and optimizing precursor supply in hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica, scientists aim to create sustainable and high-yield sources of the compound for various applications. nih.govresearchgate.net

Chemical Reactivity and Rearrangements : The study of Humulen-(v1) as a precursor for other high-value compounds is another active research front. stir.ac.uk Its chemical reactivity allows it to be converted into other complex sesquiterpenes, such as zerumbone (B192701). nih.gov Investigating its acid-catalyzed rearrangements and other transformations continues to be a fruitful area for discovering new chemical structures and reaction pathways. stir.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-3-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h8,13-14H,2,5-7,9-10H2,1,3-4H3/b11-8- |

InChI Key |

NSMRKFBAPAOVQL-FLIBITNWSA-N |

SMILES |

CC1=CCC2C(CC2(C)C)C(=C)CCC1 |

Isomeric SMILES |

C/C/1=C/CC2C(CC2(C)C)C(=C)CCC1 |

Canonical SMILES |

CC1=CCC2C(CC2(C)C)C(=C)CCC1 |

Origin of Product |

United States |

Biosynthesis of Humulen V1 in Biological Systems

Precursor Pathways for Sesquiterpene Synthesis

The journey to humulene (B1216466) begins with the synthesis of its fundamental precursors through well-established metabolic routes.

Mevalonate (B85504) (MVA) Pathway and its Role in Humulene Biogenesis

The primary route for the biosynthesis of sesquiterpenes, including humulene, in the cytoplasm of plants and other eukaryotes is the mevalonate (MVA) pathway. nih.govacs.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). mdpi.com

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). scielo.brmdpi.com

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution (if applicable for crosstalk)

While the MVA pathway is the principal source of precursors for cytosolic sesquiterpenes, the methylerythritol phosphate (MEP) pathway, located in the plastids, also plays a role. pnas.orgresearchgate.net The MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com Although primarily responsible for the production of monoterpenes, diterpenes, and carotenoids within the plastids, there is evidence of "crosstalk" between the MVA and MEP pathways. nih.govfrontiersin.org This exchange of intermediates, likely IPP, allows the MEP pathway to contribute to the pool of precursors available for sesquiterpene synthesis in the cytosol under certain conditions or in specific plant tissues. pnas.orgfrontiersin.org For instance, studies have shown that in some plants, sesquiterpenes are derived from precursors of the MEP pathway rather than the MVA pathway. nih.gov

Farnesyl Diphosphate (FPP) as a Direct Precursor

The convergence of the precursor pathways leads to the formation of farnesyl diphosphate (FPP), the direct precursor for all sesquiterpenes. scielo.brwikipedia.orgsysbio.se The enzyme farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the 15-carbon FPP molecule. scielo.bracs.org This crucial step provides the acyclic substrate from which the characteristic cyclic structure of humulene is formed.

Enzymology of Humulene Biosynthesis

The transformation of the linear FPP molecule into the cyclic humulene is orchestrated by a specific class of enzymes known as sesquiterpene synthases.

Humulene Synthases and Cyclases: Characterization and Specificity

Humulene synthases, also referred to as humulene cyclases, are the key enzymes that catalyze the conversion of FPP to α-humulene. ontosight.ainih.govwikipedia.org These enzymes belong to the larger family of terpene synthases (TPS), which are responsible for the vast diversity of terpene structures found in nature. researchgate.net

Humulene synthases have been isolated and characterized from various plant species, including shampoo ginger (Zingiber zerumbet) and hops (Humulus lupulus). nih.govresearchgate.net For example, the α-humulene synthase from Zingiber zerumbet (ZSS1) has been shown to produce α-humulene as its major product (95%), with β-caryophyllene as a minor byproduct (5%). nih.gov These enzymes often require a divalent metal ion, such as magnesium (Mg²⁺) or manganese (Mn²⁺), for their catalytic activity. ontosight.ai The specificity of a particular humulene synthase determines the primary product formed from the FPP substrate.

| Enzyme | Source Organism | Major Product | Minor Product(s) | Reference |

| α-Humulene Synthase (ZSS1) | Zingiber zerumbet | α-Humulene (95%) | β-Caryophyllene (5%) | nih.gov |

| α-Humulene Synthase (AmDG2) | Aquilaria malaccensis | α-Humulene (~99%) | β-Caryophyllene (trace) | mdpi.com |

| γ-Humulene Synthase | Abies grandis | γ-Humulene | - | wikipedia.org |

Catalytic Mechanisms of Sesquiterpene Synthases

The catalytic mechanism of sesquiterpene synthases, including humulene synthase, is a complex and fascinating process involving a series of carbocationic intermediates. pnas.orgcardiff.ac.uk The reaction is initiated by the ionization of the diphosphate group from FPP, facilitated by the binding of the substrate to the enzyme's active site, which contains conserved aspartate-rich motifs that coordinate with the metal ion cofactor. acs.orgnih.gov

This ionization generates a farnesyl cation. The enzyme's active site then guides the folding of this reactive intermediate, promoting an intramolecular cyclization reaction. In the case of humulene, this involves a 1,11-cyclization, where the C1 attacks the C11 of the farnesyl cation, forming the characteristic 11-membered ring of the humulyl cation. acs.org The reaction is then terminated by a deprotonation step, yielding the final α-humulene product. pnas.org The precise conformation of the FPP substrate within the enzyme's active site and the specific amino acid residues lining the active site pocket play a crucial role in directing the cyclization cascade and determining the final product's stereochemistry. nih.govd-nb.info

Site-directed Mutagenesis Studies of Biosynthetic Enzymes

Site-directed mutagenesis is a powerful technique used to understand the structure-function relationship of enzymes by making specific changes to their amino acid sequences. Studies on humulene synthases, the enzymes responsible for converting farnesyl pyrophosphate (FPP) into humulene, have provided significant insights into their catalytic mechanisms and what determines the specific stereoisomer produced.

Research on the non-canonical terpene cyclase AsR6, which forms 2E,6E,9E-humulene, has been particularly revealing. d-nb.infonih.gov Through structural analysis and site-directed mutagenesis, a novel binding motif for the FPP substrate was identified, which includes a unique binuclear magnesium (Mg²⁺) cluster and a critical lysine (B10760008) residue (K289). d-nb.infonih.gov Mutating this K289 residue to serine (K289S) completely abolished the enzyme's ability to produce humulene, confirming the essential role of this lysine in coordinating the diphosphate group of the substrate. d-nb.info

Furthermore, these studies have successfully engineered the stereoselectivity of the enzyme. A comparison between humulene synthases that produce 2E,6E,9E-humulene (like AsR6) and those that produce 2Z,6E,9E-humulene (like EupR3) pointed to a single, consistently different amino acid in the active site. d-nb.info In AsR6, this position is occupied by a leucine (B10760876) (L285), while in EupR3, it is a methionine (M261). d-nb.infonih.gov By performing a single amino acid swap (L285M in AsR6 and M261L in EupR3), researchers were able to switch the primary product of each enzyme, demonstrating that this single residue acts as a gatekeeper controlling the stereochemical outcome of the cyclization reaction. d-nb.infouni-hannover.deresearchgate.net Other mutagenesis studies have suggested that the N-terminal domain of the synthase is important for the proper folding of the protein into its catalytically active structure. researchgate.net

Table 1: Key Amino Acid Residues in Humulene Synthase Function This table summarizes findings from site-directed mutagenesis studies on humulene synthases like AsR6 and EupR3.

| Enzyme/Mutant | Key Residue(s) | Function/Observation | Reference |

|---|---|---|---|

| AsR6 (Wild Type) | L285, K289 | Produces 2E,6E,9E-humulene. K289 is essential for substrate binding. | d-nb.info, nih.gov |

| EupR3 (Wild Type) | M261 | Produces 2Z,6E,9E-humulene. | d-nb.info, nih.gov |

| AsR6 K289S | K289S | Abolished enzyme activity. | d-nb.info |

| AsR6 L285M | L285M | Switched product specificity to 2Z,6E,9E-humulene. | d-nb.info, researchgate.net |

| EupR3 M261L | M261L | Switched product specificity to 2E,6E,9E-humulene. | d-nb.info, researchgate.net |

Genetic and Molecular Regulation of Humulen-(v1) Biosynthetic Pathways

The production of humulene in an organism is tightly regulated at the genetic level, primarily through the control of gene expression for the necessary biosynthetic enzymes.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method for measuring the expression levels of specific genes. This technique has been employed to study the genes encoding terpene synthases in various plants. For instance, in hop (Humulus lupulus), where humulene is a key component of the essential oil, qRT-PCR has been used to analyze the expression of genes in the terpene biosynthesis pathway. nih.gov Studies on other plants, such as Aquilaria crassna, have used real-time PCR to show that the expression of the α-humulene synthase gene can be induced by elicitors like methyl jasmonate (MJ). scispace.com Similarly, qRT-PCR analysis in different tissues of Salvia guaranitica and Astragalus mongholicus has helped to identify where and when key synthase genes are most active, often correlating with the accumulation of specific terpenes. mdpi.commdpi.com This type of analysis consistently shows that the expression of these synthase genes is often tissue-specific and developmentally regulated. nih.gov

Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) provide a global view of the molecular processes within a cell, offering deeper insights into the regulation of metabolic pathways.

Transcriptome analysis of the yeast Yarrowia lipolytica engineered to produce α-humulene revealed significant changes in gene expression when the organism was grown on different carbon sources. researchgate.netnih.gov This analysis helped identify key genes whose regulation could be manipulated to further boost humulene production. nih.gov For example, genes involved in fatty acid metabolism were found to be important, as they supply the precursor acetyl-CoA for the terpene biosynthesis pathway. researchgate.net In the plant Arum maculatum, transcriptome sequencing showed that during flowering, genes of the methylerythritol 4-phosphate (MEP) pathway for terpene precursor synthesis were more highly expressed than those of the alternative mevalonate (MVA) pathway. oup.com

Proteomic studies have also been applied to humulene-producing yeast, providing a direct look at the levels of the enzymes involved in the biosynthetic pathway and central metabolism. uq.edu.auebi.ac.uk In a study of Masson Pine, an integrated analysis of the transcriptome and proteome identified a caryophyllene (B1175711)/humulene-like synthase as being upregulated in high resin-yielding trees, linking its protein level directly to the desired trait. mdpi.com These 'omics' approaches are crucial for understanding the complex regulatory networks that control humulene biosynthesis and for identifying bottlenecks and new targets for metabolic engineering.

Gene Expression Analysis of Biosynthetic Enzymes (e.g., qRT-PCR)

Environmental and Agronomic Factors Influencing Humulen-(v1) Biosynthesis in Plants

The synthesis and accumulation of humulene in plants are not static; they are significantly influenced by a range of external factors. mdpi.comthieme-connect.comnih.gov Environmental conditions and agricultural practices can alter the expression of biosynthetic genes and, consequently, the chemical profile of a plant. mdpi.com

Factors such as light, temperature, water availability, and soil fertility can all impact the production of secondary metabolites, including terpenes. mdpi.commdpi.comresearchgate.net Light, in particular, is a critical regulator, with its spectrum, intensity, and duration (photoperiod) known to affect terpenoid biosynthesis. wur.nl Studies have shown that specific agronomic practices can be used to influence terpene content. For example, in the plant Achyrocline satureioides, both the level of nitrogen fertilization and the spacing between plants were found to significantly alter the content of α-humulene. mdpi.com The variability in humulene content across different plant strains and harvests highlights the strong influence of cultivation conditions and genetics. planet13.com Understanding these factors is essential for optimizing the cultivation of plants to achieve a consistent and high yield of humulene. thieme-connect.comnih.gov

Heterologous Biosynthesis of Humulen-(v1) (e.g., in Escherichia coli)

Due to often low and variable yields from plants, researchers have turned to microbial hosts for the production of humulene. thieme-connect.comnih.gov This process, known as heterologous biosynthesis, involves transferring the gene for a biosynthetic enzyme from its native organism (like a plant) into a microbe that is easy to cultivate, such as the bacterium Escherichia coli.

Multiple studies have demonstrated the successful production of α-humulene in E. coli. nih.govnih.gov This is typically achieved by expressing an α-humulene synthase gene from a plant source, such as Zingiber zerumbet (shampoo ginger) or Aquilaria malaccensis. researchgate.netmdpi.comresearchgate.net The microbial host is transformed with a plasmid containing the synthase gene, and under specific induction conditions, the bacterium produces the enzyme, which then converts a native microbial metabolite, FPP, into α-humulene. mdpi.comresearchgate.net For instance, the α-humulene synthase from Zingiber zerumbet was expressed in an E. coli BL21(DE3) strain, which successfully converted FPP to a mixture of α-humulene (the major product) and β-caryophyllene (a minor byproduct). researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Simply expressing a synthase gene in a microbial host often results in low product titers. Therefore, metabolic engineering strategies are employed to optimize the host's metabolism for enhanced production. A primary strategy is to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP). In E. coli, which naturally produces FPP via the MEP pathway, a common approach is to introduce the entire mevalonate (MVA) pathway from yeast (Saccharomyces cerevisiae). nih.govnih.gov This creates an additional, high-flux route to FPP, significantly boosting the amount of precursor available for the humulene synthase. nih.gov

Another critical challenge is the volatility and potential toxicity or degradation of the humulene product by the host cell. nih.gov A highly effective strategy to overcome this is in situ product recovery. In one study, the addition of a hydrophobic adsorbent resin (Amberlite® XAD4) to the E. coli culture medium led to a remarkable 2310% increase in the final α-humulene yield, reaching 60.2 mg/L. nih.govnih.govresearchgate.net The resin captures the humulene as it is produced, preventing its loss and degradation. nih.gov

Yeast, such as S. cerevisiae and Yarrowia lipolytica, have also been engineered for high-level humulene production. Strategies in yeast include down-regulating competing pathways (e.g., the gene ERG9, which diverts FPP to sterol synthesis) and creating fusion enzymes to channel substrate more efficiently. mdpi.com A particularly successful approach has been compartmentalization, where the biosynthetic pathway is targeted to a specific cellular organelle. Engineering the pathway to operate within the peroxisome of Y. lipolytica increased α-humulene production 2.5-fold. frontiersin.org A recent study took this further, using transcriptome analysis to guide engineering and using waste cooking oil as a low-cost carbon source, ultimately achieving an impressive 5.9 g/L of α-humulene in a bioreactor. researchgate.netnih.gov

Table 2: Metabolic Engineering Strategies for Enhanced α-Humulene Production This table provides a summary of different strategies and their outcomes in microbial hosts.

| Host Organism | Engineering Strategy | Key Gene(s)/Method | Resulting Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Precursor pathway engineering | Heterologous mevalonate (MVA) pathway | - | nih.gov, nih.gov |

| Escherichia coli | In situ product recovery | Amberlite® XAD4 resin | 60.2 mg/L | nih.gov, researchgate.net |

| Saccharomyces cerevisiae | Competing pathway downregulation | ERG9 downregulation | - | mdpi.com |

| Saccharomyces cerevisiae | Precursor supply enhancement | Overexpression of FPPS | 94.0 mg/L | mdpi.com |

| Yarrowia lipolytica | Organelle engineering | Peroxisome localization of pathway | 1,726.78 mg/L | frontiersin.org |

| Yarrowia lipolytica | Transcriptome-guided engineering + alternative feedstock | Multiple gene edits + Waste Cooking Oil | 5.9 g/L | researchgate.net, nih.gov |

Challenges in Microbial Production Systems

While nature has perfected the synthesis of complex molecules like Humulen-(v1), replicating this production in engineered microorganisms for industrial scale-up presents significant challenges. nih.govnumberanalytics.com These hurdles are common to the production of many sesquiterpenes and must be overcome to develop economically viable bioprocesses. osti.govescholarship.org

Competition with Native Pathways: FPP is a critical branch-point intermediate in microbial metabolism. acs.org In yeast, for example, it is a precursor for essential compounds like sterols (e.g., ergosterol) and dolichols. acs.org The native enzymes in these pathways, such as squalene (B77637) synthase (ERG9), compete with the introduced Humulen-(v1) synthase for the same FPP pool, channeling a significant portion of the precursor away from the desired product and into the cell's primary metabolic functions. acs.org

| Challenge | Organism | Strategy Employed | Outcome | Reference |

|---|---|---|---|---|

| FPP Competition with Ergosterol Pathway | S. cerevisiae | Downregulation of ERG9 (squalene synthase) | Increased FPP availability for sesquiterpene synthesis, improving final titer. | acs.org |

| Low Precursor Supply | E. coli | Overexpression of the entire mevalonate (MVA) pathway. | Enhanced FPP pool leading to higher sesquiterpene yields. | nih.gov |

| Product Volatility/Degradation | E. coli | In situ product recovery using a hydrophobic resin adsorbent (e.g., Amberlite® XAD4). | Increased α-humulene yield by preventing product loss and degradation. | osti.gov |

| Enzyme Efficiency | S. cerevisiae | Fusion of FPP synthase and sesquiterpene synthase. | Improved catalytic efficiency through substrate channeling. | escholarship.org |

Product Toxicity and Volatility: Sesquiterpenes are often volatile and can be toxic to the microbial host at high concentrations by disrupting cell membranes. This can inhibit cell growth and limit the achievable product titer. beilstein-journals.org The volatility also poses a challenge for recovery, as the product can be lost to the gas phase during fermentation.

Natural Occurrence and Ecological Roles of Humulen V1

Phytochemical Analysis of Humulen-(v1) Distribution in Plant Species

Humulene (B1216466) is a significant component of the essential oil from the flowering cone of the hops plant (Humulus lupulus), from which it derives its name. wikipedia.org The concentration of humulene can vary significantly among different hop varieties, reaching up to 40% of the essential oil in some cases. wikipedia.org Noble hop varieties are noted to have higher levels of humulene, while other bitter hop varieties contain lower levels. wikipedia.org The ratio of humulene to another terpene, caryophyllene (B1175711), is a key characteristic that differs among hop varieties, with a ratio greater than 3:1 often being considered indicative of a good aroma profile by many brewers. beerandbrewing.com

A study analyzing the essential oils of seven aroma hop varieties found that "Hallertauer", "Saaz", "Sterling", and "Vanguard" were dominated by sesquiterpene hydrocarbons, primarily α-humulene. academicjournals.org In contrast, "Cascade" and "Northern Brewer" were rich in the monoterpene myrcene. academicjournals.org The "Willamette" variety showed a more balanced distribution of monoterpenes and sesquiterpenes. academicjournals.org

The following table summarizes the α-humulene content in the essential oils of several hop varieties:

| Hop Variety | α-Humulene Percentage of Essential Oil |

| Vanguard | 51.2% |

| Hallertauer | 22.7-28.0% |

| Northern Brewer | 17.2% |

| Various Cultivars | Up to 40% |

This table is based on data from a study analyzing the volatile components of aroma hops. wikipedia.orgacademicjournals.org

It is important to note that while some varieties like Hallertauer Mittelfrüh and U.K. Kent Golding may contain 30% or more of their essential oils as humulene, its high volatility and hydrophobicity mean that only trace amounts may be present in the final beer. beerandbrewing.com However, oxidation products of humulene, such as humulene mono- and di-epoxides, can significantly contribute to the aroma of beer. beerandbrewing.com

Humulene is a characteristic terpene found in Cannabis sativa, contributing to the plant's distinct aroma. wikipedia.orggrandcannabis.ca Its presence and concentration are key factors in the chemotype profiling of different cannabis strains. frontiersin.org

Research on Cannabis sativa from Northern India revealed that (E)-caryophyllene was the major constituent in the essential oil, followed by α-humulene, with concentrations ranging from 0.50% to 15.29%. researchgate.net Another study analyzing various cannabis cultivars found that α-humulene, along with β-caryophyllene, was present in every individual plant studied. oup.com

The chemical profile of cannabis is complex, with different strains exhibiting varying ratios of cannabinoids and terpenes. nih.gov Studies have identified different chemotypes based on the dominant terpenes. For example, one study identified a chemotype rich in α-humulene. nih.gov The interplay between cannabinoids and terpenes is an active area of research, with some studies suggesting that certain terpenes may correlate with specific cannabinoids. For instance, one analysis found that α-humulene was positively correlated with total THC content. frontiersin.org

The following table shows the percentage of α-humulene in the essential oil of different Cannabis sativa chemotypes from one study:

| Chemotype | α-Humulene Percentage |

| Northern Indian Population | 0.50-15.29% |

| Another Studied Chemotype | 12.62% |

This data is compiled from studies on the chemical composition of Cannabis sativa. researchgate.net

Beyond hops and cannabis, humulene is found in a wide variety of other plant families. wikipedia.org

Zingiberaceae (Ginger Family): Humulene is present in the essential oils of the ginger family. wikipedia.org For instance, it has been identified in the rhizomes of Zingiber zerumbet (shampoo ginger). plos.orgnih.gov Research on Alpinia smithiae, another member of this family, also detected the presence of humulene in its volatile oil. scielo.sa.cr

Salvia (Sage): Several species of Salvia contain humulene. It is a known constituent of the essential oil of common sage (Salvia officinalis). wikipedia.orgresearchgate.net Studies have shown that the chemical composition of Salvia essential oils can vary significantly, leading to the classification of different chemotypes. nih.gov For example, one analysis of Salvia aethiopis essential oil found α-humulene to be a main constituent at 8.6%. mdpi.com Another study on endemic Turkish Salvia species reported that the essential oil of Salvia longipedicellata contained 11.5% α-humulene. athmsi.org

Piper nigrum (Black Pepper): Humulene is a component of the essential oil of black pepper. researchgate.net One study on the essential oil from the roots of Piper nigrum reported a humulene content of 3.76%. ishs.org Another analysis of black pepper berry oils also identified humulene as a constituent, following the major compound β-caryophyllene. biomedscidirect.com

The following table provides a summary of α-humulene presence in select species from these families:

| Botanical Family | Species | Plant Part | α-Humulene Content |

| Zingiberaceae | Alpinia smithiae | Volatile Oil | Present |

| Zingiberaceae | Zingiber zerumbet | Rhizome | Present |

| Lamiaceae | Salvia aethiopis | Essential Oil | 8.6% |

| Lamiaceae | Salvia longipedicellata | Essential Oil | 11.5% |

| Piperaceae | Piper nigrum | Root Essential Oil | 3.76% |

This table is compiled from various studies on the essential oil composition of these plants. plos.orgscielo.sa.crmdpi.comathmsi.orgishs.org

Presence in Other Botanical Families (e.g., Zingiberaceae, Salvia, Piper nigrum)

Chemotaxonomic Significance of Humulen-(v1) in Plant Systems

The presence and relative abundance of humulene, often in conjunction with its isomer β-caryophyllene, serve as a valuable chemotaxonomic marker in the classification of plants. researchgate.net Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. researchgate.net

The ratio of humulene to other terpenes can help differentiate between varieties and chemotypes within a single species. For example, in Humulus lupulus, the humulene to caryophyllene ratio is used to characterize different aroma profiles of hop varieties. beerandbrewing.com Similarly, in Cannabis sativa, the terpene profile, including the levels of humulene, is used to define various chemotypes, which may also correlate with cannabinoid content. oup.comnih.gov

In the genus Salvia, the variation in essential oil composition, including the presence of humulene, has led to the identification of distinct chemotypes. nih.gov For instance, a hierarchical cluster analysis of S. officinalis leaf essential oil compositions revealed an α-humulene-rich chemotype, among others. nih.gov This demonstrates how humulene can be a key marker in understanding the chemical diversity and classification within a plant genus. The study of terpene synthases, the enzymes responsible for producing terpenes like humulene, provides further insight into the evolutionary relationships and chemotaxonomy of plants. researchgate.net

Ecological Contributions of Humulen-(v1) in Natural Ecosystems

Humulene plays a significant role in the ecological interactions of the plants that produce it. strains.uk As a volatile organic compound, it contributes to a plant's defense mechanisms against herbivores and pests. grandcannabis.castrains.uk Terpenes like humulene can be directly toxic to some pests or act as repellents, deterring insects from feeding or laying eggs. royalqueenseeds.comroyalqueenseeds.com

Beyond direct defense, the characteristic aroma of humulene can also play a role in attracting pollinators, thus contributing to the plant's reproductive success. strains.ukstiiizy.com The production of such secondary metabolites is a key strategy for plants to adapt to their environment, manage stress, and ensure their survival. royalqueenseeds.com The presence of humulene in a diverse range of plant species highlights its importance in maintaining biodiversity and the intricate balance within natural ecosystems. strains.uk

Role in Plant Defense Mechanisms Against Herbivores and Pests

α-Humulene is a key component of the chemical defense arsenal (B13267) of many plants, playing a significant role in repelling herbivores and pests. strains.uknih.gov This volatile organic compound (VOC) contributes to the characteristic scent of many plants and acts as a direct deterrent or repellent to various insect herbivores. hyperwolf.comgreenhealthdocs.com

Research has shown that the emission of α-humulene can be influenced by environmental factors, such as nutrient availability. For instance, studies on tomato plants (Solanum lycopersicum) have revealed that limited nitrogen availability enhances the biosynthesis and emission of α-humulene. nih.gov This increase in α-humulene production confers resistance against the tobacco cutworm (Spodoptera litura), a significant agricultural pest. nih.gov Experiments have demonstrated that S. litura larvae show a distinct avoidance to tomato leaves with higher α-humulene content, and the exogenous application of α-humulene to leaves elicits a strong repellent response. nih.govresearchgate.net

Similarly, the whitefly Bemisia tabaci is repelled by several terpenes, including α-humulene. frontiersin.org Tomato plants with lower nitrogen levels, which emit higher amounts of α-humulene and other terpenes, are less attractive to these pests. frontiersin.org This suggests that the regulation of α-humulene emission is an integral part of a plant's strategy to defend against herbivory. nih.govfrontiersin.org

Interestingly, some herbivores have evolved to use α-humulene as a cue to mount counter-defenses. The tobacco cutworm can perceive α-humulene and other herbivore-induced plant volatiles (HIPVs), which triggers the induction of detoxification enzymes. wordpress.com This allows the larvae to better tolerate the chemical defenses of the host plant. wordpress.com This complex interaction highlights the co-evolutionary arms race between plants and the insects that feed on them.

The following table summarizes research findings on the defensive role of α-humulene against specific herbivores:

| Plant Species | Herbivore/Pest | Observed Effect of α-Humulene |

| Tomato (Solanum lycopersicum) | Tobacco Cutworm (Spodoptera litura) | Repellent; emission increases with limited nitrogen, conferring resistance. nih.govresearchgate.net |

| Tomato (Solanum lycopersicum) | Whitefly (Bemisia tabaci) | Repellent; lower emissions in high-nitrogen plants correlated with higher infestation. frontiersin.org |

| Commiphora leptophloeos | Yellow Fever Mosquito (Aedes aegypti) | Contributes to the insect repellent properties of the leaf oil. wikipedia.org |

Interactions with Pollinators and Other Biotic Factors

The ecological role of α-humulene extends beyond defense to mediating interactions with beneficial organisms, including pollinators. strains.uk The same volatile compounds that deter herbivores can act as attractants for the pollinators necessary for plant reproduction. nih.gov This dual function underscores the complexity of chemical signaling in ecosystems.

α-Humulene is a common component of floral scents, which are complex mixtures of VOCs that guide pollinators to flowers. nih.govnih.gov For example, it is part of the scent profile of Oenothera harringtonii (Arkansas River Valley evening primrose), which attracts its primary pollinator, the white-lined sphinx moth (Hyles lineata). nih.gov Research has documented attractive roles for α-humulene towards various bee species, often in conjunction with other terpenes like β-caryophyllene. researchgate.net

Furthermore, α-humulene can be involved in more intricate ecological interactions, such as attracting the natural enemies of herbivores. frontiersin.org When a plant is attacked by an herbivore, it can increase the emission of a blend of HIPVs, including α-humulene. wordpress.comfrontiersin.org This volatile plume can act as a distress signal, recruiting predatory or parasitic insects that prey on the attacking herbivores, a phenomenon known as "indirect defense." frontiersin.org For instance, the predatory mite Macrolophus pygmaeus is attracted to a blend of terpenoids that includes α-humulene. frontiersin.org

The table below provides examples of α-humulene's role in interactions with pollinators and other beneficial insects:

| Plant Species | Interacting Biotic Factor | Role of α-Humulene |

| Various flowering plants | Bees | Attractant, often in combination with other terpenes. researchgate.net |

| Oenothera harringtonii | White-lined sphinx moth (Hyles lineata) | Component of the floral scent that attracts this pollinator. nih.gov |

| Tomato (Solanum lycopersicum) | Predatory mite (Macrolophus pygmaeus) | Component of herbivore-induced volatile blend that attracts this predator of herbivores. frontiersin.org |

Atmospheric Chemistry and Biogenic Volatile Organic Compound Emissions

As a biogenic volatile organic compound (BVOC), α-humulene emitted by plants plays a significant role in atmospheric chemistry. wikipedia.org Plants are the largest source of non-methane VOCs in the atmosphere, and sesquiterpenes like α-humulene are an important class of these emissions. copernicus.orgnih.gov Proven emitters of α-humulene into the atmosphere include pine trees, orange orchards, marsh elders, tobacco, and sunflower fields. wikipedia.org

Once in the atmosphere, α-humulene is highly reactive, particularly with ozone (O₃). wikipedia.orgresearchgate.net It has a very high reaction rate coefficient, meaning it reacts quickly, with an atmospheric lifetime of only about two minutes in the presence of typical ozone concentrations. wikipedia.org This high reactivity is due to the presence of three double bonds in its structure. wikipedia.orgrsc.org

The oxidation of α-humulene by ozone and other atmospheric oxidants contributes to the formation of secondary organic aerosol (SOA). wikipedia.orgrsc.org SOA consists of microscopic particles suspended in the atmosphere, which can affect air quality, cloud formation, and the Earth's radiative balance. copernicus.org Studies have shown that the ozonolysis of α-humulene can result in high SOA yields, ranging from 30% to 70% under laboratory conditions. rsc.org The products of this oxidation can themselves be reactive, leading to the formation of second- and third-generation products that condense to form aerosols. wikipedia.org

The emission rates of α-humulene and other BVOCs can vary significantly depending on the plant species, environmental conditions like temperature and light, and time of year. aaqr.orgmdpi.comfrontiersin.org

The following table presents standardized emission rates of α-humulene from various tree species, providing insight into its contribution to biogenic emissions.

| Plant Species | Normalized Emission Rate (µg/g/h) |

| Cilician Fir (Abies cilicica) | Prominent sesquiterpene emitted aaqr.org |

| Ispir Oak (Quercus macranthera subsp. syspirensis) | Prominent sesquiterpene emitted aaqr.org |

| Willow (Salix spp.) | 0.010 (±0.090) mdpi.com |

Isolation, Purification, and Advanced Analytical Methodologies for Humulen V1

Extraction Techniques from Biological Matrices

The initial step in studying humulene (B1216466) involves its extraction from various plant materials. The choice of extraction method is crucial as it directly impacts the yield and purity of the obtained compound.

Hydrodistillation and Steam Distillation Methodologies

Hydrodistillation and steam distillation are conventional and widely used methods for extracting essential oils, including humulene, from plant matter. nih.govthieme-connect.comunifi.it In hydrodistillation, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. scielo.org.pe Steam distillation is a similar process, but the steam is generated separately and then passed through the plant material. thieme-connect.comunifi.it

These methods are effective in capturing volatile sesquiterpenes. nih.gov For instance, a study comparing hydrodistillation and steam distillation for extracting essential oils from Melaleuca leucadendron found that while there was no significant statistical difference in the total oil yield (0.278% for hydrodistillation and 0.378% for steam distillation), the chemical composition of the extracted oils varied. scialert.net Hydrodistillation yielded a higher amount of sesquiterpene hydrocarbons. scialert.net The most common method for α-humulene extraction reported in a scoping review was hydrodistillation using a Clevenger-type apparatus. nih.govthieme-connect.com

However, these traditional methods can have drawbacks, such as long extraction times and the potential for thermal degradation of sensitive compounds. scielo.org.penih.gov

Solvent Extraction and Supercritical Fluid Extraction (e.g., SC-CO2)

To overcome the limitations of distillation methods, solvent extraction and supercritical fluid extraction (SFE) have emerged as powerful alternatives. Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant matrix. nih.govmdpi.com

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is considered a "green" technology that offers several advantages. mdpi.commdpi.com SC-CO2 extraction is performed at relatively low temperatures, which minimizes the degradation of thermolabile compounds. mdpi.com It is a highly selective method, and by adjusting the pressure and temperature, the solvent properties of CO2 can be tuned to target specific compounds like humulene. mdpi.comopenchemicalengineeringjournal.com

A study on the extraction of oil from cloves using ultrasound-assisted supercritical carbon dioxide (USC-CO2) extraction demonstrated superior yields of both clove oil and α-humulene compared to SC-CO2 extraction, steam distillation, and heat-reflux extraction. researchgate.net This highlights the potential of combining SFE with other techniques to enhance extraction efficiency. SFE has been successfully used to extract a variety of bioactive compounds, including terpenes like α-humulene. mdpi.com

Optimization of Extraction Protocols for Purity and Yield

Optimizing extraction protocols is essential to maximize the purity and yield of humulene. creative-proteomics.com This involves systematically evaluating various parameters such as the choice of solvent, temperature, pressure, and extraction time. creative-proteomics.commdpi.com

For instance, in a study optimizing the pressurized liquid extraction (PLE) of compounds from Ferula persica, different solvents and temperatures were tested. mdpi.com The results indicated that a combination of ethyl acetate (B1210297) and cyclopentyl methyl ether at 180 °C provided the optimal conditions for extracting certain compounds. mdpi.com

Response surface methodology is a statistical tool often employed to analyze the effects of multiple variables and identify the optimal extraction conditions. mdpi.com The optimization process can also involve comparing different extraction techniques. For example, a study on clove oil extraction found that ultrasound-assisted SC-CO2 extraction yielded higher amounts of α-humulene-enriched oil compared to other methods. researchgate.netmdpi.com The goal of such optimization is to develop an efficient and selective process that provides a high concentration of the target compound. creative-proteomics.com

Chromatographic Separation and Isolation Techniques

Following extraction, the complex mixture of compounds is subjected to chromatographic techniques to separate and isolate humulene for further analysis and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Separation and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like humulene. creative-proteomics.com It separates components of a mixture based on their volatility and interaction with a stationary phase within a chromatographic column. creative-proteomics.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and the precise identification and quantification of the compounds based on their mass-to-charge ratio (m/z). creative-proteomics.commdpi.com

GC-MS is frequently the method of choice for isolating and identifying α-humulene from essential oils. nih.govthieme-connect.com For instance, GC-MS analysis of hexane (B92381) extract from Juniperus phoenicea leaves identified α-humulene as a main constituent (16.9%). nih.gov Similarly, the analysis of hemp essential oils has consistently shown trans-caryophyllene and α-humulene as major components. researchgate.net The development of GC methods for the simultaneous determination of cannabinoids and terpenes in hemp has been a significant area of research. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power and sensitivity compared to conventional GC-MS, allowing for the identification of a greater number of compounds in complex samples like hop extracts. nih.gov

Table 1: GC-MS Analysis of Humulene in Various Plant Extracts

| Plant Species | Humulene Content | Other Major Compounds | Reference |

| Juniperus phoenicea | 16.9% (α-humulene) | Pentadecane (10.2%), α-cubebene (9.7%) | nih.gov |

| Humulus lupulus (Hops) | 11.0% (α-humulene) | trans-caryophyllene (37.4%), caryophyllene (B1175711) oxide (12.4%) | researchgate.net |

| Cannabis sativa | 40-870 μg/g (α-humulene) | α-pinene, β-pinene, myrcene, limonene, β-caryophyllene | nih.gov |

| Humulus lupulus (Chinook) | 27.8% (α-humulene) | β-caryophyllene (19.2%), α-copaene (12.9%) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (LC-MS) Applications

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are valuable for analyzing non-volatile or thermally sensitive compounds. creative-proteomics.com In HPLC, the separation is based on the interaction of the compounds with a stationary phase and a liquid mobile phase. creative-proteomics.comresearchgate.net

HPLC methods have been developed for the quantification of α-humulene and trans-caryophyllene in essential oils. researchgate.netresearchgate.net For instance, an HPLC method was developed and validated for the quantification of these isomers in Cordia verbenacea essential oil. researchgate.net

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it particularly useful for analyzing complex biological samples where humulene may be present at very low concentrations. creative-proteomics.com A reverse-phase LC method can effectively separate humulene from other compounds, enabling accurate identification and quantification. creative-proteomics.com An LC-MS/MS method was successfully developed for measuring 20 terpenes, including α-humulene, in plant extracts, demonstrating the technique's utility in this area. thermofisher.com

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

The isolation and purification of humulene, a naturally occurring sesquiterpene, from complex mixtures such as essential oils are critical for its detailed study and application. Chromatography, a powerful separation technique, is central to this process. mdpi.com Specifically, Thin-Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental methods employed for the purification of humulene. mdpi.commissouri.edubiotech-asia.orgoperachem.com

Column Chromatography (CC) is a preparative technique used to separate and purify larger quantities of compounds from a mixture. missouri.eduoperachem.com In the context of humulene isolation, a crude extract, often obtained from plant material, is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. biotech-asia.org A liquid mobile phase, or eluent, is then passed through the column. missouri.edu The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. missouri.edu For the purification of humulene and other terpenes, a common approach involves using a non-polar solvent system, such as a mixture of hexane and ethyl acetate, as the mobile phase. biotech-asia.org As the solvent mixture moves down the column, the components of the extract separate based on their polarity. Less polar compounds, like humulene, will travel down the column more quickly with the non-polar mobile phase, while more polar compounds will be retained longer by the polar silica gel. By collecting the eluent in fractions, the different components can be isolated.

Thin-Layer Chromatography (TLC) is an analytical technique that complements column chromatography. missouri.eduoperachem.com It is used to monitor the progress of the column chromatography separation and to identify the fractions containing the desired compound. operachem.com A small amount of a fraction is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of a stationary phase, usually silica gel. missouri.edu The plate is then placed in a sealed container with a shallow layer of a solvent system, the mobile phase. The solvent moves up the plate by capillary action, and the components of the spotted mixture separate based on their affinity for the stationary and mobile phases. missouri.edu The separation can be visualized, often under UV light, and the retention factor (Rf) value for each separated spot can be calculated. biotech-asia.org This allows for the identification of fractions containing pure humulene by comparing their Rf values to that of a known humulene standard. TLC is also instrumental in determining the optimal solvent system for column chromatography. operachem.com

By combining the preparative power of column chromatography with the analytical precision of TLC, humulene can be effectively isolated and purified from its natural sources.

Spectroscopic Characterization of Humulene and its Metabolites/Derivatives

Following purification, the structural identity and integrity of humulene and its related compounds are confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like humulene. core.ac.ukfepbl.com It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously determine the structure of humulene and its derivatives. d-nb.info

¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule and their chemical environments. For humulene, the ¹H NMR spectrum would show signals corresponding to the vinyl protons on the double bonds, the allylic protons adjacent to the double bonds, and the protons of the methyl groups.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., sp², sp³ hybridized).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. core.ac.ukneliti.com COSY spectra show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule. HSQC spectra correlate protons to the carbons they are directly attached to, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. These 2D NMR experiments were instrumental in confirming the structure of 2Z-humulene, a geometric isomer of humulene. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space. nih.gov

The comprehensive data obtained from these NMR experiments allow for a complete and unambiguous assignment of the structure of humulene and its various metabolites and derivatives. neliti.comnih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. creative-proteomics.comeanso.org For humulene, which has a molecular formula of C₁₅H₂₄, the expected molecular weight is approximately 204.35 g/mol . nih.govnist.gov

When coupled with Gas Chromatography (GC-MS), this technique is particularly effective for analyzing volatile compounds like humulene. nih.govnih.govnih.gov In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common method that results in the formation of a molecular ion (M⁺•) and a series of fragment ions. shimadzu.com.sg The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of humulene shows a molecular ion peak at m/z 204, confirming its molecular weight. nih.gov The fragmentation pattern, which is the collection of fragment ions and their relative abundances, provides a unique fingerprint for the molecule. researchgate.net This pattern arises from the cleavage of specific bonds within the humulene structure upon ionization. Analysis of these fragments helps to confirm the structure of the molecule. Chemical ionization (CI) is a softer ionization technique that can also be used and typically results in less fragmentation, showing a prominent protonated molecule peak ([M+H]⁺) at m/z 205. shimadzu.com.sg

The fragmentation patterns of humulene have been studied in detail, providing valuable data for its identification in complex mixtures. researchgate.net

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. eanso.orgnih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. eanso.org

The IR spectrum of humulene, an unsaturated hydrocarbon, is characterized by absorption bands corresponding to its C-H and C=C bonds. libretexts.org Key features in the IR spectrum of humulene would include:

C-H stretching vibrations: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C=C stretching vibrations: The carbon-carbon double bond stretches in the ring will give rise to absorptions in the region of 1640-1680 cm⁻¹.

C-H bending vibrations: These appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

When humulene is oxidized to form derivatives such as humulene epoxide or zerumbone (B192701), the IR spectrum will show additional characteristic peaks. nih.gov For example, the presence of a carbonyl group (C=O) in zerumbone would result in a strong, sharp absorption band in the region of 1670-1780 cm⁻¹. libretexts.org Similarly, the formation of hydroxyl groups (-OH) through oxidation would lead to a broad absorption band in the 3200-3600 cm⁻¹ region. tandfonline.com FTIR analysis has been used to identify functional groups in the aerosol-phase reaction products of humulene with ozone, revealing the presence of ketones, aldehydes, alcohols, and carboxylic acids. tandfonline.com

Table 1: Key IR Absorption Frequencies for Humulene and its Potential Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | C-H stretch | >3000 |

| Alkane | C-H stretch | 2850-2960 |

| Alkene | C=C stretch | 1640-1680 |

| Carbonyl (Ketone/Aldehyde) | C=O stretch | 1670-1780 |

| Alcohol/Carboxylic Acid | O-H stretch | 3200-3600 (broad) |

Data compiled from general IR spectroscopy principles. libretexts.orgtandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Quantitative Analysis and Method Validation for Humulene

The accurate quantification of humulene in various matrices, such as plant extracts or essential oils, is essential for quality control and research purposes. This requires the development and validation of reliable analytical methods.

Method validation ensures that an analytical method is suitable for its intended purpose. Key parameters evaluated during validation include linearity, limit of detection (LOD), and limit of quantification (LOQ). oup.comnih.govsepscience.commdpi.comnih.govfigshare.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is constructed by plotting the analytical signal versus the concentration of standard solutions. For the quantitative analysis of humulene, methods like Gas Chromatography with Flame Ionization Detection (GC-FID) have shown good linearity. For instance, a validated GC-FID method for terpenes, including humulene, demonstrated linearity over a calibration range of 1-100 μg/mL with a correlation coefficient (r²) greater than 0.99. nih.gov Another study using High-Performance Liquid Chromatography (HPLC) for humulene quantification reported linearity in the range of 0.4-1.0 μg/mL. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov It is the point at which a signal can be reliably distinguished from the background noise. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov It is a critical parameter for quantitative assays.

The LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. sepscience.com For a GC-FID method, the LOD and LOQ for humulene and other terpenes were found to be 0.3 μg/mL and 1.0 μg/mL, respectively. nih.gov An HPLC method reported an LOD of 0.119 µg/mL and an LOQ of 0.398 µg/mL for humulene. researchgate.net A separate study using a validated HPTLC method determined the LOD and LOQ for α-humulene to be 30.3 ng/spot and 100.0 ng/spot, respectively. researchgate.net

Table 2: Validation Parameters for Quantitative Analysis of Humulene

| Analytical Method | Linearity Range | r² | LOD | LOQ |

|---|---|---|---|---|

| GC-FID nih.gov | 1-100 μg/mL | >0.99 | 0.3 μg/mL | 1.0 μg/mL |

| HPLC researchgate.net | 0.4-1.0 μg/mL | 0.9976 | 0.119 µg/mL | 0.398 µg/mL |

| HPTLC researchgate.net | 100-1000 ng/spot | 0.9971 | 30.3 ng/spot | 100.0 ng/spot |

This table presents data from various studies on the quantitative analysis of humulene.

Quality Control and Reference Standard Usage

Quality Control

Quality control (QC) encompasses the practical steps taken to ensure that analytical errors are minimized and that the data produced are consistently reliable. fao.org High-quality reference materials are fundamental for accurate analytical measurement and quality control. lgcstandards.com QC procedures are essential to monitor both random and systematic errors in the analysis of α-humulene. fao.org

Key QC practices in a laboratory setting include:

Routine Calibration: Regular calibration of analytical instruments, such as GC-MS or HPLC systems, is necessary to ensure their performance is consistent and the results are reliable. solubilityofthings.com

Use of Control Samples: Analyzing control samples with known concentrations of α-humulene alongside test samples helps to identify any discrepancies in the results. solubilityofthings.com

System Suitability Tests: These are performed before sample analysis to confirm that the analytical system is working as intended. solubilityofthings.com

Data Review: A systematic review of the analytical results helps to verify that the process meets the predefined specifications. solubilityofthings.com

Reference Standard Usage

A reference standard is a highly purified compound that is used as a measurement base. For α-humulene, a primary reference standard with a certified absolute purity is used. phytolab.com These standards are crucial for:

Method Development and Validation: Reference standards are used to develop and validate analytical methods, including establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Instrument Calibration: They are used to create calibration curves, which are essential for the quantitative analysis of α-humulene in a sample. gentechscientific.commdpi.com

Quality Control Checks: Reference standards are used in daily quality control checks to ensure the accuracy and precision of the analytical system.

Several suppliers offer α-humulene as a certified reference material (CRM) or analytical standard, often in a solution of a specific concentration or as a neat (undiluted) substance. lgcstandards.comextrasynthese.com These standards are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, which guarantees their quality and traceability.

Chemical Reactivity, Derivatization, and Synthetic Chemistry of Humulen V1

Oxidation and Epoxidation Pathways of Humulen-(v1)

The oxidation of humulene (B1216466) is a significant area of study, particularly due to the formation of various oxygenated derivatives that contribute to the aroma of beer. agraria.com.brkuleuven.be The presence of three double bonds allows for the formation of first, second, and third-generation oxidation products. wikipedia.org The reaction rate of α-humulene with ozone is notably high compared to many monoterpenes. rsc.org

Selective, uncatalyzed epoxidation of humulene can occur with various oxidizing agents, including peracids, alkyl hydroperoxides, and hydrogen peroxide. kuleuven.be

The regioselectivity of humulene epoxidation is a point of significant interest. Computational studies have explored the conformational space of humulene to understand why one of the two trisubstituted double bonds is considerably more reactive. acs.orgresearchgate.net These studies suggest that the high regioselectivity is due to a strong hyperconjugative orbital overlap in the predominant conformations of the molecule, which distinguishes one trisubstituted double bond from the other. acs.org

The stereochemistry of the resulting epoxides is influenced by the conformation of the humulene ring during the reaction. stir.ac.uk

The monoepoxidation of humulene can yield different epoxide isomers, with humulene epoxide I and humulene epoxide II being prominent products. agraria.com.br Humulene epoxide II is often the major product of thermal and photooxidation of humulene. agraria.com.brkuleuven.be The preparation of a mixture of humulene epoxides can be achieved using m-chloroperbenzoic acid. agraria.com.br In brewing processes, multiple epoxides of humulene are formed. wikipedia.org

Humulene Epoxide I: This epoxide is one of the primary oxidation products of humulene.

Humulene Epoxide II: Often the major product of humulene oxidation, it is known to contribute to the "hoppy" aroma of beer. wikipedia.orgagraria.com.br It can be synthesized from humulene and is also found naturally in various plants. ontosight.aibiosynth.com

Humulene Epoxide III: This compound has also been identified as a product of humulene epoxidation, though it was not mentioned in earlier literature. agraria.com.br

Humulene epoxides can undergo further reactions such as hydrolysis and rearrangement, particularly under acidic conditions. agraria.com.brresearchgate.net The hydrolysis of humulene epoxide II is of particular interest as its products contribute to the aroma of beer. wikipedia.org

Studies on the hydrolysis of humulene epoxides II and III at pH 4.0 have shown the formation of numerous products, including diols and various ring systems. researchgate.netlookchem.com A reversible transformation between these two epoxides has been observed, proceeding through a bicyclic diol intermediate. researchgate.netlookchem.com This explains why the hydrolysis of both epoxides can lead to the same products. researchgate.net

Acid-catalyzed hydrolysis of humulene epoxide II has been shown to yield several compounds, including tricyclohumuladiol and humulenol II. lookchem.com The rearrangement of humulene-4,5-monoepoxide to a cyclopropyl (B3062369) diol during chromatography on silica (B1680970) has also been reported. researchgate.net

Formation of Humulene Epoxides (e.g., Humulene epoxide I, II)

Hydroxylation and Other Functionalization Reactions of Humulen-(v1)

Hydroxylation of humulene is a key step in the biosynthesis of other important compounds. For instance, the biosynthesis of zerumbone (B192701) involves the selective hydroxylation of α-humulene by a cytochrome P450 enzyme to produce 8-hydroxy-α-humulene, which is then oxidized to zerumbone. nih.govnih.govresearchgate.net

Cytochrome P450 monooxygenases are capable of catalyzing a variety of functionalization reactions on the terpene backbone, including hydroxylation, with high stereoselectivity. nih.govoup.com In addition to hydroxylation, other functionalization reactions such as dealkylation, sulfur oxidation, epoxidation, deamination, desulfurization, and peroxidation are possible. nih.gov The plastid environment of Chlamydomonas reinhardtii has been shown to support hydroxylation, epoxidation, and oxidation reactions of sesquiterpenoids. nih.gov

Cyclization and Rearrangement Reactions of Humulen-(v1)

The flexible 11-membered ring of humulene allows for a variety of transannular cyclization and rearrangement reactions, leading to a diverse array of sesquiterpenoid skeletons. stir.ac.uk These reactions can be initiated by various reagents and conditions.

For example, the reaction of humulene with hypobromous acid results in both monocyclic and tricyclic products. rsc.org The tricyclic product can be further converted to caryophyllene (B1175711), and the cycloundecatriene ring system of humulene can be regenerated from this tricycle through several reactions. rsc.org

The biosynthesis of many sesquiterpenoids is proposed to proceed through the cyclization of farnesyl pyrophosphate to form the humulyl cation, which then undergoes further rearrangements and deprotonation to yield humulene and other related compounds. stir.ac.uknih.govd-nb.info

Acid-catalyzed rearrangements of humulene epoxides are also a significant pathway to complex molecular architectures. For instance, treatment of humulene-4,5-epoxide with boron trifluoride etherate can lead to the formation of compounds with the africanol (B1251995) skeleton. stir.ac.uk

Total Chemical Synthesis of Humulen-(v1) and Analogues

Several methods for the total synthesis of humulene have been developed, each employing different strategies for the closure of the macrocyclic ring. wikipedia.orgalchimiaweb.com Notable approaches include:

Corey Synthesis: This method involves the preparation of an allylic stannane (B1208499) from farnesol. alchimiaweb.com

McMurry Synthesis: This approach utilizes a titanium-catalyzed carbonyl coupling reaction. alchimiaweb.com A McMurry cyclization was also used in a synthesis of (±)-δ-araneosene from a diketone derived from humulene. acs.org

Takahashi Synthesis: This synthesis employs the intramolecular alkylation of an allyl halide by a protected cyanohydrin anion. alchimiaweb.com

Suginome Synthesis: This method utilizes a geranyl fragment. alchimiaweb.com

de Groot Synthesis: This approach synthesizes humulene from a crude distillate of eucalyptus oil. alchimiaweb.com

Palladium-Mediated Cyclization: A synthesis of humulene has been reported that uses a combination of a four-component assembly and a palladium-mediated cyclization. acs.orgresearchgate.net

The synthesis of humulene analogues, such as humulanolides, has also been achieved. For example, the total synthesis of (+)-aquatolide, a humulane-derived sesquiterpenoid lactone, involved an intramolecular Nozaki–Hiyama–Kishi reaction to form the all-trans-humulene lactone skeleton. researchgate.net

Key Synthetic Methodologies (e.g., Corey, McMurry, Takahashi, Suginome, de Groot syntheses)

The synthesis of humulene has been a long-standing challenge in organic chemistry, leading to the development of several ingenious strategies to construct its macrocyclic core. These methods differ primarily in the key bond-forming reaction used to close the 11-membered ring. wikipedia.orgalchimiaweb.com

Corey Synthesis : The E.J. Corey group has reported multiple syntheses of humulene. An early approach mimicked the biosynthesis of humulene from farnesyl diphosphate (B83284) (FPP). wikipedia.orgalchimiaweb.com A later biomimetic strategy involved the Lewis acid-promoted (Me2AlCl) macrocyclic ring closure of an allyltin (B8295985) species derived from farnesol. baranlab.org Another short and efficient route developed by Hu and Corey utilizes a palladium-catalyzed intramolecular coupling of an allylic carbonate with a silyl (B83357) enol ether to form the key cycloundecadienone intermediate. acs.orgsemanticscholar.org This intermediate is then converted to humulene through mesylation and elimination. acs.orgmdpi.com

Takahashi Synthesis : The Takahashi synthesis employs an intramolecular alkylation of a protected cyanohydrin anion. wikipedia.orgbiomedpharmajournal.org The macrocyclization is achieved by deprotonating the cyanohydrin, which then acts as a nucleophile to displace a terminal allyl chloride, forming the C7-C8 bond. baranlab.org This method is distinguished by its remarkably high-yielding ring-closure step. baranlab.orgacs.org

Suginome Synthesis : This approach utilizes a palladium-catalyzed intramolecular cross-coupling reaction. wikipedia.orgalchimiaweb.com The key step involves the cyclization of a bromoalkenylborane derivative under basic conditions with a Pd(PPh3)4 catalyst to form the humulene macrocycle. baranlab.orgmdpi.comacs.org

de Groot Synthesis : In contrast to the other methods which involve total synthesis from acyclic precursors, the de Groot synthesis is a semi-synthesis that starts from a crude distillate of eucalyptus oil. wikipedia.orgsmolecule.com

The following table summarizes the key features of these classical synthetic methodologies.

| Synthesis | Key Reaction Type | Precursor Type | Bond Closed | Key Reagents | Reference(s) |

| Corey (1993) | Lewis Acid-Promoted Cyclization | Allyltin species from farnesol | C1-C11 | Me2AlCl | baranlab.org |

| Corey (2002) | Palladium-Mediated Cyclization | Allylic carbonate/silyl enol ether | C-C bond in macrocycle | Pd2(dba)3, dppf | acs.orgsemanticscholar.orgmdpi.com |

| McMurry | Reductive Carbonyl Coupling | Acyclic keto-aldehyde | C9-C10 | TiCl3, Zn-Cu couple | baranlab.orgsemanticscholar.orgresearchgate.net |

| Takahashi | Intramolecular Alkylation | Protected cyanohydrin with alkyl chloride | C7-C8 | NaHMDS | wikipedia.orgbaranlab.orgacs.org |

| Suginome | Palladium-Catalyzed Cross-Coupling | Bromoalkenylborane | C3-C4 | Pd(PPh3)4, base | baranlab.orgmdpi.comacs.org |

| de Groot | Semi-synthesis | Crude eucalyptus oil distillate | N/A | N/A | wikipedia.orgsmolecule.com |

Development of Novel Synthetic Routes and Strategies

Research into humulene synthesis continues to evolve, with a focus on improving efficiency and exploring new chemical space. Modern strategies often leverage advances in organometallic catalysis and biotechnology.

A noteworthy advancement is the strategy combining a four-component assembly with a palladium-mediated cyclization, as reported by Hu and Corey. wikipedia.orgacs.org This approach is lauded for the simplicity of its carbon-carbon bond constructions and the efficiency of the ring-closing step, which is believed to be advantageous for synthesizing related polyterpenoids. wikipedia.orgacs.orgbiomedpharmajournal.org The synthesis begins with the alkylation of a silyl enol ether, followed by a palladium-catalyzed cyclization to generate a cycloundecadienone, which is then converted to humulene. acs.org

In addition to chemical synthesis, biotechnological production methods have emerged as a sustainable and scalable alternative. Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli has been successfully employed for the de novo synthesis of α-humulene from simple carbon sources like glucose. researchgate.netnih.gov These strategies involve introducing and optimizing a heterologous mevalonate (B85504) pathway in combination with the expression of an α-humulene synthase enzyme to produce the target molecule. nih.gov

| Strategy | Approach | Key Features | Reference(s) |

| Organometallic Synthesis | Four-component assembly and palladium-mediated cyclization | Simplicity of C-C bond formation; efficient cyclization. | wikipedia.orgacs.orgbiomedpharmajournal.org |

| Metabolic Engineering | Heterologous expression of mevalonate pathway and α-humulene synthase in E. coli or S. cerevisiae. | Sustainable production from glucose; potential for large-scale production. | researchgate.netnih.gov |

Derivatization of Humulen-(v1) for Structure-Activity Relationship Studies (Mechanistic Focus)

The humulene scaffold serves as a template for the generation of derivatives to probe structure-activity relationships (SAR) for various biological targets. These studies are crucial for identifying the specific structural features (pharmacophores) responsible for a compound's biological activity and for optimizing lead compounds.

A significant area of investigation involves the oxidation of humulene to produce oxygenated sesquiterpenoids. For instance, zerumbone, a structural analog of α-humulene with an exocyclic carbonyl group, has been synthesized from α-humulene via allylic oxidation. nih.gov SAR studies comparing α-humulene and zerumbone have shown that the carbonyl group enhances binding to targets like TNF-α, suggesting a key role for this functional group in mediating anti-inflammatory activity. nih.gov

Naturally occurring humulene-type sesquiterpene lactones, such as the asteriscunolides isolated from plants of the Asteriscus genus, represent another important class of derivatives. acgpubs.org The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is considered a key structural element for their activity, which often involves covalent modification of biological nucleophiles like cysteine residues in proteins. researchgate.net Molecular docking studies of asteriscunolides A and C, which show antileishmanial activity, suggest they bind to the colchicine (B1669291) binding site of tubulin, indicating a potential mechanism of action involving the disruption of microtubule dynamics. acgpubs.org These findings highlight how the addition of specific functional groups to the humulene core can impart potent and specific biological activities. acgpubs.orgresearchgate.net

| Derivative Class | Example(s) | Key Structural Modification | Mechanistic Insight/Target | Reference(s) |

| Oxygenated Sesquiterpenes | Zerumbone | Addition of an exocyclic carbonyl group | Enhanced hydrophobic interactions and binding to TNF-α. | nih.govnih.gov |

| Sesquiterpene Lactones | Asteriscunolide A, Asteriscunolide C | Fused lactone ring (α-methylene-γ-lactone) | Covalent modification of protein nucleophiles; binding to the colchicine site of tubulin. | acgpubs.orgresearchgate.net |

Mechanistic Investigations of Humulen V1 in Biological Systems Non Human, Non Clinical

Modulation of Cellular Signaling Pathways and Molecular Targets (in vitro, non-human cell lines)